

Independent Validation of BMS-986365 Research: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: BMS-986365

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational androgen receptor (AR) degrader **BMS-986365** with the established AR inhibitor enzalutamide. The information is compiled from publicly available preclinical and clinical research findings to support independent validation and further investigation.

Executive Summary

BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action that involves both the degradation and competitive inhibition of the androgen receptor.[1] Preclinical studies have demonstrated its potential to overcome resistance to current AR pathway inhibitors (ARPIs).[2][3] Clinical data from early phase trials in heavily pretreated metastatic castration-resistant prostate cancer (mCRPC) patients have shown promising anti-tumor activity.[4][5] This guide presents a side-by-side comparison of **BMS-986365** with enzalutamide, a standard-of-care AR inhibitor, based on available research data.

Data Presentation

Preclinical Performance: BMS-986365 vs. Enzalutamide

Parameter	BMS-986365	Enzalutamide	Reference(s)
Mechanism of Action	Dual: AR Degradator & Antagonist	AR Antagonist	[1][6]
AR Degradation (DC50)	10-40 nM	Not Applicable	[1][2][3]
AR Binding Affinity (K _i)	3.6 nM	47.0 nM	[7]
AR Binding Affinity (IC ₅₀)	Not explicitly stated	16.0 ± 2.1 nM to 21.4 ± 4.4 nM	[8][9]
Inhibition of AR Target Gene Transcription	~100-fold more potent than enzalutamide	-	[2][3]
Inhibition of AR-dependent Cell Proliferation	10 to 120-fold more potent than enzalutamide	-	[2]
In Vivo Anti-Tumor Activity (Xenograft Models)	Tumor volume reductions of 63-92% in therapy-resistant PDX models	Showed less efficacy in enzalutamide-resistant models	[2][3][7]

Clinical Efficacy in mCRPC: BMS-986365 vs. Enzalutamide

Parameter	BMS-986365 (Phase I/II, Heavily Pretreated)	Enzalutamide (Various Studies, Pre- & Post-Chemotherapy)	Reference(s)
Patient Population	mCRPC, progressed on ≥ 1 ARPI and taxane chemotherapy	mCRPC, both chemotherapy-naïve and docetaxel-pretreated	[10][11][12][13]
PSA50 Response Rate	32% (across 400-900 mg BID doses); 50% (at 900 mg BID)	25.4% (docetaxel-pretreated); 43.2% (chemotherapy-naïve, real-world); 54% (AFFIRM trial, post-docetaxel); 78% (PREVAIL trial, chemo-naïve)	[5][10][12][14]
Median Radiographic Progression-Free Survival (rPFS)	6.3 months (across 400-900 mg BID doses); 8.3 months (at 900 mg BID); 16.5 months (chemo-naïve subgroup)	3.3 months (docetaxel-pretreated, real-world); Not reached (chemotherapy-naïve, PREVAIL trial vs 3.9 months for placebo)	[5][10][12][13]

Experimental Protocols

AR Degradation Assay (Western Blot)

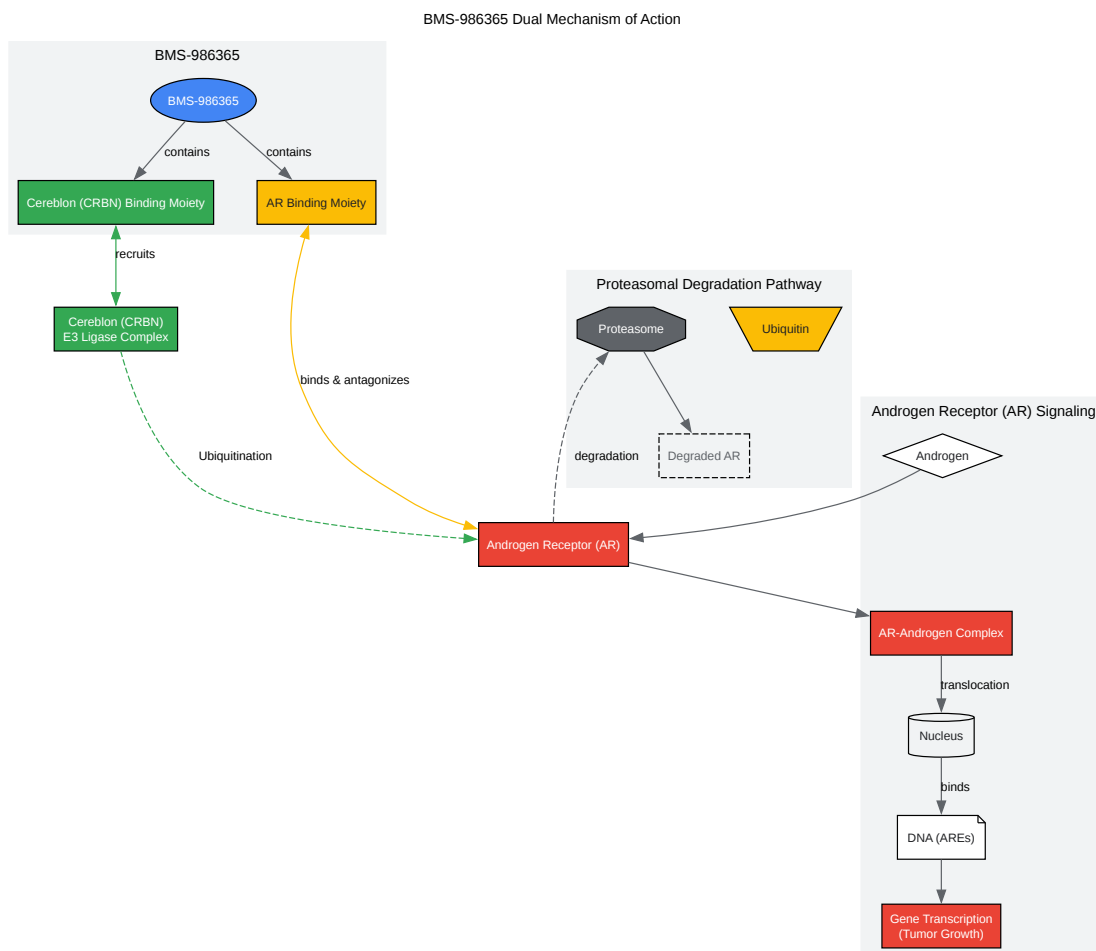
- Cell Lines: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media.
- Treatment: Cells are treated with varying concentrations of **BMS-986365** or vehicle control for a specified duration (e.g., 24 hours).
- Lysis: Cells are harvested and lysed to extract total protein.

- **Quantification:** Protein concentration is determined using a standard assay (e.g., BCA assay).
- **Electrophoresis and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Antibody Incubation:** The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used.
- **Detection:** The signal is detected using a chemiluminescent substrate and imaged. Protein bands are quantified using densitometry.
- **Analysis:** The level of AR protein in treated cells is compared to the vehicle control to determine the extent of degradation. DC50 values (the concentration at which 50% of the protein is degraded) are calculated.

In Vivo Tumor Xenograft Model

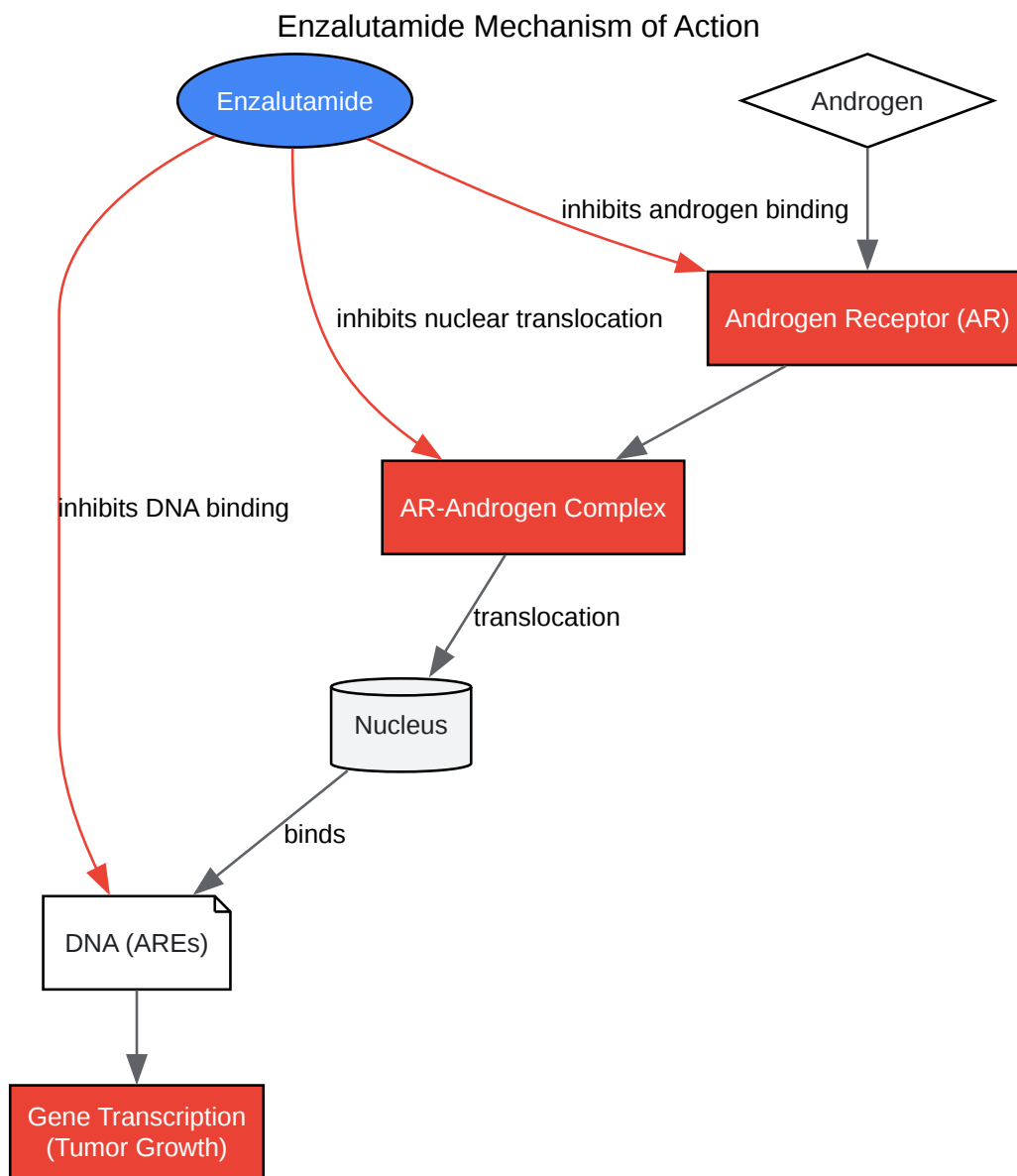
- **Animal Model:** Immunocompromised mice (e.g., NOD-SCID) are used.
- **Cell Implantation:** Human prostate cancer cells (e.g., VCaP) or patient-derived xenograft (PDX) tissues are implanted subcutaneously into the flanks of the mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- **Treatment:** Mice are randomized into treatment groups and administered **BMS-986365**, enzalutamide, or vehicle control orally at specified doses and schedules.
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- **Data Analysis:** Tumor growth curves are plotted for each treatment group. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences.

Mandatory Visualization



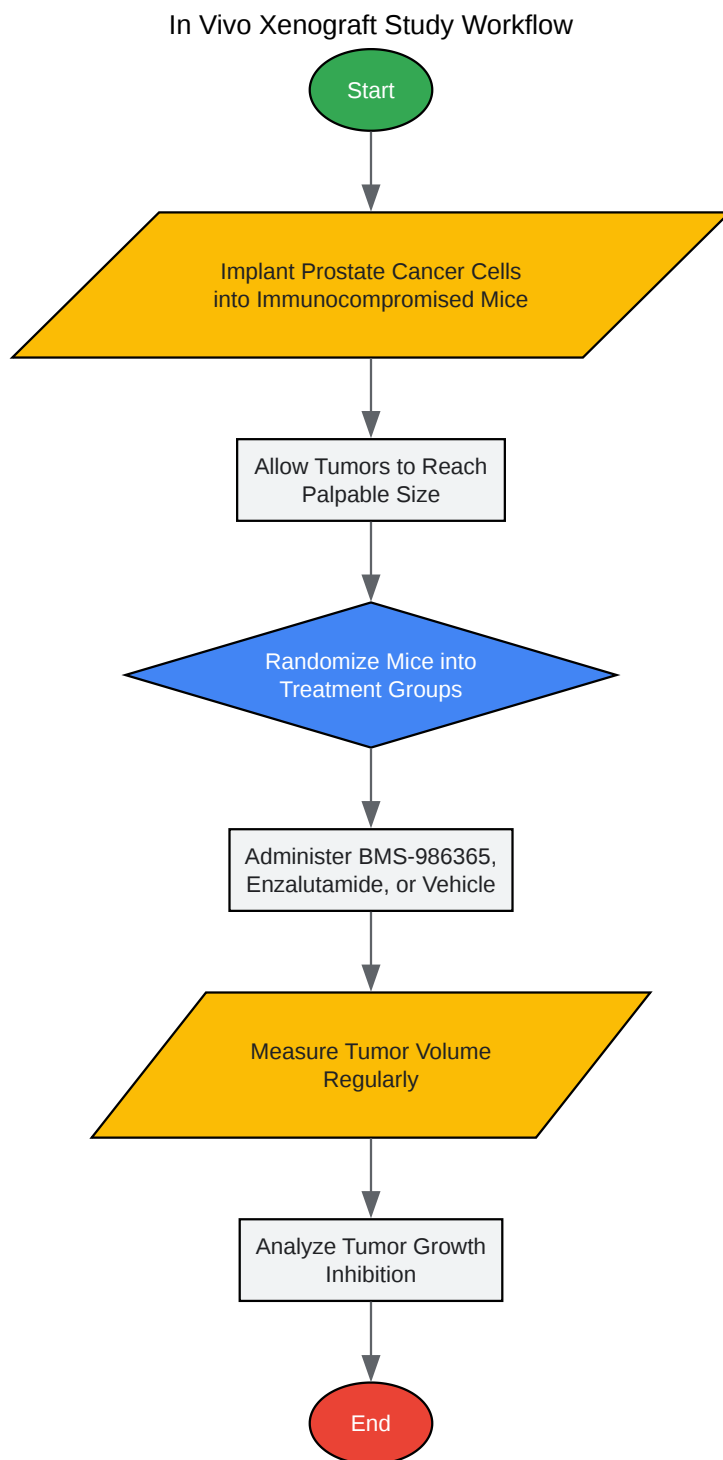
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Caption: **BMS-986365**'s dual action: AR antagonism and CRBN-mediated degradation.



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Caption: Enzalutamide inhibits multiple steps in the AR signaling pathway.



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Caption: Workflow for assessing in vivo anti-tumor efficacy.

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References

- 1. axonmedchem.com [axonmedchem.com]
- 2. BMS-986365 (CC-94676) | AR degrader | Probechem Biochemicals [probechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. urotoday.com [urotoday.com]
- 5. droracle.ai [droracle.ai]
- 6. aacrjournals.org [aacrjournals.org]
- 7. drughunter.com [drughunter.com]
- 8. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 10. Safety and clinical activity of BMS-986365 (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzalutamide for the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical activity of enzalutamide in docetaxel-naïve and docetaxel-pretreated patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. onclive.com [onclive.com]
- To cite this document: BenchChem. [Independent Validation of BMS-986365 Research: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15623205/docs#independent-validation-of-bms-986365-research-a-comparative-guide>]

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